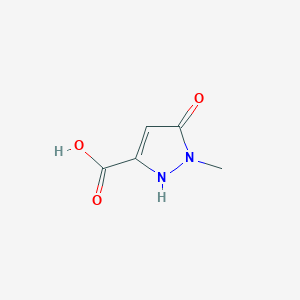
3-Thiophenecarboxaldehyde, 2,4,5-tribromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Thiophenecarboxaldehyde, also known as 2-Formylthiophene, is a heterocyclic compound . It is a thiophene substituted by a formyl group at position 3 . It has been used in the synthesis of a series of 4-substituted 2-thiophenesulfonamides and acetal and ketal derivatives of 4′-demethylepipodophyllotoxin-β-D-glucoside and epipodophyllotoxin-β-D-glucoside .
Synthesis Analysis
3-Thiophenecarboxaldehyde has been used in the synthesis of a series of 4-substituted 2-thiophenesulfonamides, acetal and ketal derivatives of 4′-demethylepipodophyllotoxin-β-D-glucoside and epipodophyllotoxin-β-D-glucoside .Molecular Structure Analysis
The molecular structure of 3-Thiophenecarboxaldehyde is represented by the SMILES string [H]C (=O)c1ccsc1 . The InChI key is RBIGKSZIQCTIJF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Thiophenecarboxaldehyde has a vapor pressure of 0.31 mmHg at 20 °C. It is a liquid with a refractive index of 1.583 (lit.) and a boiling point of 194-196 °C (lit.) and 86-87 °C/20 mmHg (lit.). The density of 3-Thiophenecarboxaldehyde is 1.28 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Synthesis and Molecular Structure
- Efficient Synthesis Techniques : Research has highlighted methods for efficiently preparing derivatives of thiophenecarboxaldehyde, including tribromo variants, showcasing their utility in organic synthesis. For instance, an efficient synthesis pathway has been developed for Rubin's Aldehyde and its precursor, demonstrating the potential for creating complex organic molecules from simpler thiophene derivatives (Holst, Schollmeyer, & Meier, 2011).
- Dissymmetrization and π‐Conjugated Molecules : The dissymmetrization of benzothiadiazole through direct C–H arylation using thiophenecarboxaldehyde derivatives points to its role in creating symmetrical and unsymmetrical elongated π‐conjugated molecules for optoelectronic applications (Dall’Agnese et al., 2017).
- Decarbonylative Dibromination : A study on the decarbonylative dibromination of 5-phenylthiophene-2-carbaldehyde with bromine underlines a novel method for functionalizing thiophenecarboxaldehyde derivatives, further expanding its utility in organic synthesis (Ajdačić et al., 2016).
Applications in Materials Science and Catalysis
- Organometallic Complexes : The formation of novel iron carbonyl complexes from thiophene-2-carboxaldehyde thiosemicarbazone showcases the compound's versatility in forming organometallic clusters with potential applications in catalysis and material science (Hong et al., 2004).
- Optoelectronic Properties : Thiophenecarboxaldehyde derivatives are utilized in the synthesis of donor-acceptor π-conjugated molecules, indicating their significance in the development of materials for optoelectronic applications (Dall’Agnese et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
2,4,5-tribromothiophene-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBr3OS/c6-3-2(1-9)4(7)10-5(3)8/h1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISJOJVNWWFESV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(SC(=C1Br)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBr3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40484385 |
Source


|
| Record name | 3-Thiophenecarboxaldehyde, 2,4,5-tribromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40484385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.84 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61200-58-6 |
Source


|
| Record name | 3-Thiophenecarboxaldehyde, 2,4,5-tribromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40484385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-Methoxy-2-methylbenzo[b]thiophene](/img/structure/B1313847.png)


